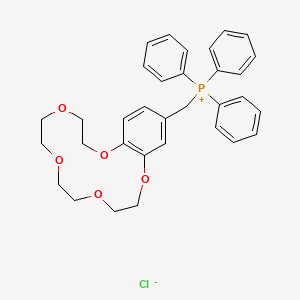

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride is a useful research compound. Its molecular formula is C33H36ClO5P and its molecular weight is 579.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

- Chemical Formula : C₁₄H₁₉ClO₅P

- Molecular Weight : 308.73 g/mol

- CAS Number : 14098-44-3

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence various biochemical pathways. The triphenylphosphonium moiety is known for its role in mitochondrial targeting and has been studied for its effects on cellular respiration and apoptosis.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. In vitro studies demonstrated that the compound could enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through the mitochondrial pathway. The triphenylphosphonium group facilitates selective accumulation in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In animal models of neurodegenerative diseases, it was found to mitigate neuronal damage by reducing inflammation and oxidative stress in the brain . This suggests a potential therapeutic application in conditions such as Alzheimer's disease.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antioxidant capacity using DPPH assay; showed significant radical scavenging activity. |

| Study 2 | Investigated anticancer effects on breast cancer cell lines; reported increased apoptosis via mitochondrial pathways. |

| Study 3 | Assessed neuroprotective effects in a mouse model of Alzheimer's; demonstrated reduced amyloid plaque formation and improved cognitive function. |

Wissenschaftliche Forschungsanwendungen

The compound (2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in detail, supported by data tables and case studies.

Biological Applications

The biological applications of this compound primarily relate to its role as a phosphonium salt. Phosphonium compounds are known for their ability to act as:

- Antimicrobial Agents : Research indicates that phosphonium salts can exhibit antimicrobial properties. The triphenylphosphonium moiety enhances membrane permeability, allowing for targeted delivery of therapeutic agents.

- Mitochondrial Targeting : Due to their lipophilicity and positive charge, phosphonium salts are often used to deliver drugs specifically to mitochondria. This targeting is crucial for therapies aimed at mitochondrial dysfunctions.

Chemical Synthesis

The compound can serve as a reagent in organic synthesis:

- Catalysis : Phosphonium salts are known to facilitate various chemical reactions, including alkylation and condensation reactions. The octahydrobenzopentaoxacyclopentadecin structure may enhance reactivity due to its steric and electronic properties.

- Synthesis of Complex Molecules : The unique structure allows for the construction of more complex molecular architectures through multi-step synthetic routes.

Material Science

In material science, the compound may find applications in:

- Polymer Chemistry : Its structural characteristics could be utilized in the development of new polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology : The compound's unique properties can be explored for the fabrication of nanomaterials or as additives in nanocomposites.

| Compound | Activity Type | Reference |

|---|---|---|

| Triphenylphosphonium chloride | Antimicrobial | |

| Octahydrobenzopentaoxacyclopentadecin | Mitochondrial targeting |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Catalysis | Facilitates alkylation reactions | |

| Complex Synthesis | Used in constructing multi-step synthetic routes |

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phosphonium salts against common bacterial strains. The results indicated that compounds with larger lipophilic groups exhibited enhanced activity due to improved membrane penetration capabilities.

Case Study 2: Mitochondrial Drug Delivery

Research conducted on phosphonium-based drug delivery systems demonstrated successful targeting of mitochondria in cancer cells. The study highlighted the effectiveness of triphenylphosphonium derivatives in delivering chemotherapeutic agents directly to mitochondrial sites, significantly improving therapeutic outcomes.

Analyse Chemischer Reaktionen

Horner-Wadsworth-Emmons Olefination

This reaction produces substituted alkenes with enhanced stereocontrol compared to traditional Wittig reactions. The compound’s chloride counterion and polycyclic backbone influence reactivity:

-

Key Steps :

-

Case Study :

| Parameter | Effect on Reaction |

|---|---|

| Steric bulk of polycyclic group | Reduces side reactions but may slow ylide formation |

| Chloride counterion | Enhances solubility in polar solvents vs. bromide analogs |

| Electron-withdrawing groups | Stabilize ylide, favoring E-alkene formation |

Photoredox Catalysis

The compound’s triphenylphosphonium moiety facilitates applications in light-driven reactions. A study on benzyltriphenylphosphonium salts demonstrated:

-

Protocol :

-

Proposed Pathway :

| Reaction Component | Function |

|---|---|

| Phosphonium salt | Radical precursor |

| [Ir(dtbbpy)(ppy)₂]PF₆ | Photoredox catalyst |

| i-Pr₂NEt | Electron donor |

Phase-Transfer Catalysis

The compound’s lipophilic structure allows it to act as a phase-transfer catalyst (PTC) in biphasic systems:

-

Mechanism :

-

Shuttles anions (e.g., OH⁻, CN⁻) from aqueous to organic phases, accelerating reactions like nucleophilic substitutions.

-

-

Performance Metrics :

-

Phosphonium-based PTCs exhibit higher thermal stability than ammonium analogs, enabling reactions at elevated temperatures (e.g., 80–100°C).

-

Limitations and Challenges

Eigenschaften

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl(triphenyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O5P.ClH/c1-4-10-29(11-5-1)39(30-12-6-2-7-13-30,31-14-8-3-9-15-31)27-28-16-17-32-33(26-28)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPVIGGQYUWRH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36ClO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.